2-((1S,2R)-1-Amino-2-hydroxypropyl)-5-fluorophenol
Description
2-((1S,2R)-1-Amino-2-hydroxypropyl)-5-fluorophenol is a fluorinated phenolic compound with a stereochemically defined amino alcohol side chain. Its structure comprises a 5-fluorophenol core substituted with a (1S,2R)-configured 1-amino-2-hydroxypropyl group. This chiral arrangement is critical for its biological interactions, particularly in enzyme inhibition or receptor binding, where stereochemistry often dictates activity .
Properties
Molecular Formula |
C9H12FNO2 |
|---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
2-[(1S,2R)-1-amino-2-hydroxypropyl]-5-fluorophenol |
InChI |
InChI=1S/C9H12FNO2/c1-5(12)9(11)7-3-2-6(10)4-8(7)13/h2-5,9,12-13H,11H2,1H3/t5-,9-/m1/s1 |
InChI Key |
MTZMSHWWWQFRBU-MLUIRONXSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=C(C=C(C=C1)F)O)N)O |
Canonical SMILES |
CC(C(C1=C(C=C(C=C1)F)O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1S,2R)-1-Amino-2-hydroxypropyl)-5-fluorophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluorophenol and (1S,2R)-1-amino-2-hydroxypropane.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((1S,2R)-1-Amino-2-hydroxypropyl)-5-fluorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The fluorine atom on the phenol ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.
Major Products
Oxidation: Formation of 2-((1S,2R)-1-Amino-2-oxopropyl)-5-fluorophenol.
Reduction: Formation of 2-((1S,2R)-1-Amino-2-hydroxypropyl)-5-fluoroaniline.
Substitution: Formation of 2-((1S,2R)-1-Amino-2-hydroxypropyl)-5-methoxyphenol.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly as an enzyme inhibitor. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Case Study: Enzyme Inhibition
Research indicates that 2-((1S,2R)-1-Amino-2-hydroxypropyl)-5-fluorophenol can inhibit specific enzymes involved in metabolic pathways. For example, studies have shown that it can modulate the activity of enzymes linked to cancer progression, suggesting its potential as an anticancer agent .
Organic Synthesis
In organic chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its ability to undergo nucleophilic substitutions makes it valuable in creating various derivatives.
Table: Synthetic Applications
| Reaction Type | Example Product | Reference |
|---|---|---|
| Nucleophilic Substitution | Amino acid derivatives | |
| Coupling Reactions | Biologically active compounds | |
| Functional Group Transformations | Fluorinated phenolic compounds |
Pharmaceutical Development
Due to its structural characteristics, the compound is being explored for its potential use in developing new pharmaceuticals. Its fluorine atom may enhance the lipophilicity and metabolic stability of drug candidates.
Case Study: Drug Formulation
A recent study highlighted the incorporation of this compound into formulations aimed at treating neurodegenerative diseases. The findings suggested improved bioavailability and targeted delivery to neuronal tissues .
The biological activity of 2-((1S,2R)-1-Amino-2-hydroxypropyl)-5-fluorophenol is attributed to its ability to form hydrogen bonds and engage in hydrophobic interactions with target molecules.
Mechanisms of Action:
- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites.
- Receptor Modulation : It may interact with receptors involved in neurotransmission, impacting signal transduction pathways relevant to mood disorders.
Mechanism of Action
The mechanism of action of 2-((1S,2R)-1-Amino-2-hydroxypropyl)-5-fluorophenol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic processes, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
3-((1'R,2'R)-3'-Benzyloxy-2'-hydroxy-1'-phenylpropyl-1'-amino)-(1R,2S)-1-fluoro-1-phenylpropan-2-ol Structural Differences: This analogue features a benzyloxy-protected hydroxyl group and a phenyl substituent on the amino alcohol side chain, unlike the simpler 5-fluorophenol core in the target compound. Spectral Data: The 1H NMR spectrum (CDCl3, 500 MHz) shows aromatic proton signals at δ 7.34–7.19 (15H, m, ArH), indicative of multiple phenyl groups, and a fluorine-coupled doublet (δ 5.28, 2JH-F = 47.4 Hz) . These features contrast with the simpler NMR profile expected for 2-((1S,2R)-1-amino-2-hydroxypropyl)-5-fluorophenol.
(1S,4S,5R*)-1-Isopropyl-5-methoxy-2,3-dimethyl-4,6-dioxa-2-azaspiro-bicyclo[3.2.0]hept-2 Functional Groups: This spirocyclic compound contains methoxy and isopropyl groups, with a bicyclic framework that restricts conformational flexibility. Unlike the target compound, it lacks a phenolic hydroxyl group, which may reduce its solubility in aqueous environments .
Pharmacological and Physicochemical Comparisons
Research Findings
- Synthetic Challenges: The (1S,2R) configuration in 2-((1S,2R)-1-amino-2-hydroxypropyl)-5-fluorophenol requires asymmetric synthesis techniques, such as chiral auxiliaries or enzymatic resolution, which are less critical for the spirocyclic compound’s synthesis .
Biological Activity
2-((1S,2R)-1-Amino-2-hydroxypropyl)-5-fluorophenol, also known as 5-((1S,2R)-1-amino-2-hydroxypropyl)-2-fluorophenol, is a chiral compound with potential biological activity. Its unique structure, featuring both an amino and a hydroxyl group along with a fluorinated phenolic moiety, suggests various applications in medicinal chemistry and biochemistry.
- Molecular Formula : C9H12FNO2
- Molecular Weight : 185.20 g/mol
- CAS Number : 1213625-69-4
The biological activity of 2-((1S,2R)-1-amino-2-hydroxypropyl)-5-fluorophenol is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The presence of the fluorine atom in the phenolic ring can enhance the compound's lipophilicity, potentially improving its ability to penetrate biological membranes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antioxidant Properties : Studies suggest that compounds with phenolic structures can scavenge free radicals, thus exhibiting antioxidant effects.
- Enzyme Inhibition : Preliminary findings indicate that this compound may inhibit certain enzymes involved in metabolic pathways, which could be relevant in therapeutic contexts.
- Antimicrobial Activity : Some derivatives of fluorinated phenols have shown antimicrobial properties against various pathogens.
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds or derivatives:
- Antioxidant Activity :
- Enzyme Interaction Studies :
- Antimicrobial Testing :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
